シスプラチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

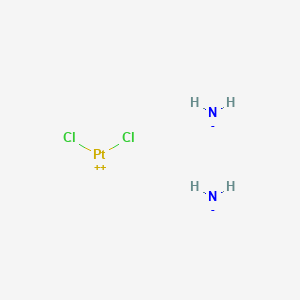

Syntheses of cisplatin start from potassium tetrachloroplatinate. Several procedures are available. One obstacle is the facile formation of Magnus’s green salt (MGS), which has the same empirical formula as cisplatin. The traditional way to avoid MGS involves the conversion of K2PtCl4 to K2PtI4 .Molecular Structure Analysis

Cisplatin is a tiny molecule, composed of a platinum ion surrounded by four ligands arranged in a square. If you choose two amines and two chlorides as ligands, there are two ways to arrange them around the platinum ion .Chemical Reactions Analysis

Cisplatin inhibits DNA synthesis by the formation of DNA cross-links; denatures the double helix; covalently binds to DNA bases and disrupts DNA function .Physical and Chemical Properties Analysis

The physical and chemical stability of cisplatin is summarised in Table 1. Both 0.1 mg/ml. and 0.4 mg/ml. infusions, with or without the added electrolyte supplements, were chemically stable over 28 days at 250C, with the cisplatin concentration remaining within acceptance limits of 95—105% of the initial concentration .科学的研究の応用

化学療法

シスプラチンは、世界で最も広く使用されている化学療法薬の1つです . この薬剤は、精巣腫瘍、肉腫、癌、リンパ腫など、さまざまな種類の癌に対して有効性が示されています .

DNA付加物の形成

シスプラチンの抗腫瘍活性は、DNA付加物の形成に関連しています . シスプラチンは、アルキル化剤であり、シスプラチン-DNA付加物の形成を通じてDNA損傷を誘発し、細胞周期停止およびアポトーシスを引き起こします .

活性酸素種(ROS)の産生

シスプラチンは、活性酸素および窒素種の形成を増加させ、蝸牛タンパク質の酸化修飾を引き起こします .

炎症

数十年にわたる研究により、シスプラチンの抗腫瘍活性がDNA付加物の形成とROSの産生に関連していることが証明されていますが、炎症の重要な役割はますます明らかになっています .

口腔扁平上皮癌(OSCC)の治療

シスプラチンは、OSCCの第一選択薬であり、最も広く使用されている化学療法薬です . 残念ながら、OSCC患者のうち、シスプラチン治療から恩恵を受けられるのは一部だけです。固有の耐性と獲得耐性によって、シスプラチンの有効性が大幅に制限され、治療失敗にさえつながる可能性があります .

シスプラチン耐性の克服

シスプラチンの効果を高めるために、広範な研究が行われています . これには、シスプラチン耐性を克服するための戦略が含まれており、OSCCの臨床的治療成績を改善するための新しいアイデアを提供することができます .

シスプラチンの毒性の軽減

さまざまな薬物や天然物が、シスプラチンの毒性を軽減します . たとえば、最近の研究では、ニモジピンによる聴覚細胞の事前処理が、インビトロでのシスプラチン誘発性細胞死を減少させることが示されています .

治療製剤

新たな研究により、シスプラチンの毒性を予防/軽減するために、治療そのものだけでなく、治療製剤の重要性が示されています . これは、現在全身および局所内耳療法に使用されている疎水性薬であるデキサメタゾンについても同じことが言えます .

作用機序

Target of Action

Cisplatin, a platinum-based chemotherapy agent, primarily targets DNA within the cell . It forms covalent bonds with the purine bases of DNA, leading to the formation of intra- and inter-strand DNA adducts .

Mode of Action

Cisplatin interacts with DNA to form cisplatin-DNA adducts, which cause DNA damage and inhibit DNA synthesis . This interaction leads to cell cycle arrest and triggers apoptosis . The cisplatin-modified DNA is poorly repaired due to a shielding effect caused by proteins attracted to the modified DNA .

Biochemical Pathways

Cisplatin affects several biochemical pathways. It activates three major pathways of apoptosis: the extrinsic pathway mediated by death receptors, the intrinsic pathway centered on mitochondria, and the endoplasmic reticulum (ER)-stress pathway . The drug induces its cytotoxic properties through binding to nuclear DNA and subsequent interference with normal transcription and/or DNA replication mechanisms .

Pharmacokinetics

The pharmacokinetics of cisplatin are complex . It is absorbed into the cancer cell and interacts with cellular macromolecules . The pharmacokinetics of cisplatin can be influenced by patient characteristics .

Result of Action

The primary result of cisplatin’s action is the induction of cell death through apoptosis . The drug’s interaction with DNA leads to DNA damage, cell cycle arrest, and ultimately, apoptosis . Cisplatin also induces both intrinsic and extrinsic pathways of apoptosis, resulting in the production of reactive oxygen species, activation of various signal transduction pathways, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .

Action Environment

The action of cisplatin can be influenced by the cellular environment. For instance, the drug’s diffusion can be dependent on membrane composition . Additionally, the drug’s effectiveness can be hindered by the development of resistance, leading to cancer relapse . Various mechanisms contribute to cisplatin resistance, including diminished intracellular cisplatin accumulation, intracellular detoxification, DNA repair, autophagy responses, heat shock proteins, tumor microenvironment, cancer stem cells, epigenetic regulation, ferroptosis resistance, and metabolic reprogramming .

Safety and Hazards

Cisplatin can affect your nervous system, increase your risk of bleeding or infection, or harm your kidneys. Call your doctor if you have a fever, mouth sores, cough, sore throat, unusual bleeding or bruising, hearing problems, numbness or tingling in your hands or feet, little or no urinating, swelling or rapid weight gain, or shortness of breath .

将来の方向性

生化学分析

Biochemical Properties

Cisplatin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The copper transporter 1 is particularly important for cisplatin uptake in tumor cells . Cisplatin also interacts with the organic cation transporter 2, which may play a major role in the development of undesired cisplatin side effects .

Cellular Effects

Cisplatin has profound effects on various types of cells and cellular processes. It influences cell function by interfering with transcription and/or DNA replication mechanisms . It also induces cytotoxicity, depending on cell type and concentration . Cisplatin damages tumors via induction of apoptosis, mediated by the activation of various signal transduction pathways .

Molecular Mechanism

Cisplatin exerts its effects at the molecular level through a series of steps: cellular uptake, activation by aquation, DNA binding, and the processing of DNA lesions . These steps may alter both DNA transcription and RNA replication, leading to cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cisplatin change over time. For instance, cisplatin induces multiple episodes of acute kidney injury (AKI), leading to chronic kidney disease (CKD) after the 4th weekly dose . This suggests that cisplatin has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of cisplatin vary with different dosages in animal models. Higher doses of cisplatin result in higher cisplatin tissue retention . Importantly, cisplatin protocol, hydration, and supportive care all together affect not only the maximum tolerated dose or lethal dose but also the therapeutic dose of cisplatin and its side effects .

Metabolic Pathways

Cisplatin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Metabolic pathways show strong connections between cisplatin resistance and metabolic reprogramming including glycolysis, glutamine metabolism, and fatty acid metabolism .

Transport and Distribution

Cisplatin is transported and distributed within cells and tissues. It interacts with transporters such as ATP7A and ATP7B, which mediate its efflux from the cell or its distribution to specific sub-cellular compartments .

Subcellular Localization

Cisplatin is extensively sequestered into vesicular structures of the lysosomal, Golgi, and secretory compartments . The detection of cisplatin in the vesicles of the secretory pathway is consistent with a major role for this pathway in the efflux of cisplatin from the cell .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of cisplatin involves the reaction of cis-diammine dichloroplatinum(II) with silver nitrate and ammonium chloride to form cis-diammineplatinum(II) chloride, which is then reacted with sodium chloride to form cisplatin.", "Starting Materials": [ "Platinum(II) chloride", "Ammonia", "Hydrochloric acid", "Silver nitrate", "Sodium chloride" ], "Reaction": [ "Step 1: React platinum(II) chloride with ammonia to form cis-diammine dichloroplatinum(II).", "Step 2: React cis-diammine dichloroplatinum(II) with silver nitrate and ammonium chloride to form cis-diammineplatinum(II) chloride.", "Step 3: React cis-diammineplatinum(II) chloride with sodium chloride to form cisplatin." ] } | |

| Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. | |

CAS番号 |

15663-27-1 |

分子式 |

Cl2H6N2Pt |

分子量 |

300.05 g/mol |

IUPAC名 |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChIキー |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

SMILES |

[NH2-].[NH2-].Cl[Pt+2]Cl |

正規SMILES |

N.N.Cl[Pt]Cl |

外観 |

Yellow solid powder |

melting_point |

270 dec °C |

| 14283-03-5 | |

物理的記述 |

Yellow crystalline solid; [MSDSonline] |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CACP; cisDDP; cisdiamminedichloro platinum (II); cisdiamminedichloroplatinum; Cisdichloroammine Platinum (II); Cismaplat; Cisplatina; cisplatinous diamine dichloride; cisplatinum; cisplatinum II; cisplatinum II diamine dichloride; CPDD; Cysplatyna; DDP; PDD; Peyrones Chloride; Peyrones Salt; Platinoxan; platinum diamminodichloride; US brand names: Platinol; PlatinolAQ; Foreign brand names: Abiplatin; Blastolem; Briplatin; Cisplatyl; Citoplatino; Citosin; Lederplatin; Metaplatin; Neoplatin; Placis; Platamine; Platiblastin; PlatiblastinS; Platinex; Platinol AQ; PlatinolAQ VHA Plus; Platiran; Platistin; Platosin; Abbreviations: CDDP; DDP. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)